4-Bromo-1-(bromomethyl)-2-chlorobenzene

Catalog No.
S696885
CAS No.
89720-77-4
M.F
C7H5Br2Cl
M. Wt
284.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(bromomethyl)-2-chlorobenzene

CAS Number

89720-77-4

Product Name

4-Bromo-1-(bromomethyl)-2-chlorobenzene

IUPAC Name

4-bromo-1-(bromomethyl)-2-chlorobenzene

Molecular Formula

C7H5Br2Cl

Molecular Weight

284.37 g/mol

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2

InChI Key

DYPSDTOQOSPYOT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)CBr

Synonyms

4-Bromo-1-(bromomethyl)-2-chlorobenzene; 4-Bromo-2-chlorobenzyl Bromide;

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CBr

Electrochemical Bromination of Alkenes

Specific Scientific Field:
Summary of Application:
Experimental Procedures: Results and Outcomes:

4-Bromo-1-(bromomethyl)-2-chlorobenzene is an aromatic organic compound with the molecular formula C7H5Br2Cl. It features a benzene ring substituted with two bromine atoms and one chlorine atom, along with a bromomethyl group. This compound is notable for its complex structure, which imparts unique chemical properties and reactivity profiles. The presence of multiple halogen substituents makes it a valuable intermediate in various chemical syntheses and applications in scientific research.

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines. This reaction is significant for synthesizing various substituted aromatic compounds.
  • Elimination Reactions: The compound can participate in elimination reactions, particularly through the E2 mechanism, leading to the formation of alkenes.
  • Oxidation and Reduction: The bromomethyl group can be oxidized to yield carboxylic acids or reduced to form methyl groups. These transformations are essential in organic synthesis for generating diverse functional groups.

Several methods exist for synthesizing 4-Bromo-1-(bromomethyl)-2-chlorobenzene:

  • Bromination of 4-Chlorotoluene: A common synthetic route involves the bromination of 4-chlorotoluene using brominating agents like bromine or N-bromosuccinimide under controlled conditions. This reaction typically occurs in inert solvents such as carbon tetrachloride or dichloromethane at temperatures ranging from 0 to 25°C.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer during synthesis. Catalysts and optimized reaction conditions are used to improve yield and purity, followed by purification techniques like distillation or recrystallization.

4-Bromo-1-(bromomethyl)-2-chlorobenzene serves multiple purposes across different fields:

  • Chemical Research: It is utilized as an intermediate in synthesizing more complex organic molecules and studying reaction mechanisms.
  • Pharmaceutical Development: The compound is investigated for its potential use in drug discovery and development due to its bioactive properties.
  • Industrial

While specific studies focusing on the interaction of 4-Bromo-1-(bromomethyl)-2-chlorobenzene with biological systems are sparse, the presence of halogen substituents suggests potential interactions with enzymes or receptors that could lead to significant biological effects. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 4-Bromo-1-(bromomethyl)-2-chlorobenzene. Here are some notable comparisons:

Compound NameSimilarity IndexUnique Features
1-Bromo-2-(bromomethyl)-4-chlorobenzene0.85Lacks additional functional groups
1-Bromo-4-chlorobenzene0.89Lacks the bromomethyl group
2-Bromobenzyl bromide0.82Does not contain chlorine
1-Bromo-2-methylbenzene0.80Lacks both bromomethyl and chlorine substituents
1-(Bromomethyl)-4-chlorobenzene0.75Contains only one bromine substituent

The uniqueness of 4-Bromo-1-(bromomethyl)-2-chlorobenzene lies in its combination of both bromine and chlorine substituents along with a bromomethyl group, providing distinct chemical properties that facilitate specific synthetic applications and research studies .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Dates

Modify: 2023-08-15

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